benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride involves several steps. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with methanamine in the presence of hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the methanamine group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride has shown great potential in various scientific research applications:
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in key biological processes .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazol-5-ylmethanol: This compound has a similar structure but differs in its functional group, which can lead to different chemical and biological properties.
Benzo[c][1,2,5]thiadiazol-5-ylmethanamine: This compound lacks the hydrochloride component, which can affect its solubility and reactivity.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZPHZWTJQDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.